molecular formula C14H22N2O3 B14853437 Tert-butyl 2-(furan-2-ylmethyl)piperazine-1-carboxylate

Tert-butyl 2-(furan-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B14853437
M. Wt: 266.34 g/mol
InChI Key: RTSRRILZGDBARZ-UHFFFAOYSA-N
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Description

®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a furan ring, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, providing a sustainable and efficient approach .

Chemical Reactions Analysis

Types of Reactions

®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes several types of chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Common Reagents and Conditions

The reactions typically involve common reagents such as dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .

Industry

Industrially, the compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The tert-butyl ester group provides stability, while the furan and piperazine rings allow for interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters of other carboxylic acids: These compounds share the tert-butyl ester group but differ in the rest of the molecular structure.

    Furan derivatives: Compounds containing the furan ring but with different substituents.

    Piperazine derivatives: Molecules featuring the piperazine ring with various functional groups.

Uniqueness

®-2-FURAN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of the furan ring, piperazine ring, and tert-butyl ester group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 2-(furan-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-7-6-15-10-11(16)9-12-5-4-8-18-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3

InChI Key

RTSRRILZGDBARZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CO2

Origin of Product

United States

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